![molecular formula C20H18Br2N2O4 B13146804 Dimethyl 5,6'-dibromo-[1,3'-biindoline]-5',6-dicarboxylate](/img/structure/B13146804.png)
Dimethyl 5,6'-dibromo-[1,3'-biindoline]-5',6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5,6’-dibromo-[1,3’-biindoline]-5’,6-dicarboxylate is a complex organic compound with the molecular formula C20H18Br2N2O4 It is characterized by the presence of two bromine atoms and two ester groups attached to a biindoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5,6’-dibromo-[1,3’-biindoline]-5’,6-dicarboxylate typically involves the bromination of a biindoline precursor followed by esterification. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin as a brominating agent under mild reaction conditions . The reaction proceeds without the need for a catalyst or external oxidant, making it an efficient and straightforward process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing automated reactors to ensure consistent quality and yield. The use of commercially available, inexpensive, and moisture-stable reagents like 1,3-dibromo-5,5-dimethylhydantoin is advantageous for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5,6’-dibromo-[1,3’-biindoline]-5’,6-dicarboxylate undergoes various chemical reactions, including:
Esterification: Formation of ester groups through the reaction of carboxylic acids with alcohols.
Oxidation: Conversion of functional groups to higher oxidation states.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Bromination: 1,3-dibromo-5,5-dimethylhydantoin is commonly used as a brominating agent.
Esterification: Typically involves the use of alcohols and acid catalysts.
Oxidation: Various oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Nucleophilic reagents like amines or thiols are often employed.
Major Products Formed
The major products formed from these reactions include dibrominated biindoline derivatives, esters, and various substituted biindoline compounds.
Scientific Research Applications
Dimethyl 5,6’-dibromo-[1,3’-biindoline]-5’,6-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dimethyl 5,6’-dibromo-[1,3’-biindoline]-5’,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The bromine atoms and ester groups play a crucial role in its reactivity and biological activity. For example, the compound can act as a brominating agent, introducing bromine atoms into other molecules, thereby modifying their chemical and biological properties .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5,5-dimethylhydantoin: A brominating agent with similar reactivity.
N-Bromosuccinimide: Another brominating agent used in organic synthesis.
Dimethyl 5,5’-dibromo-[1,1’-biindoline]-6,6’-dicarboxylate: A closely related compound with similar structural features.
Uniqueness
Dimethyl 5,6’-dibromo-[1,3’-biindoline]-5’,6-dicarboxylate is unique due to its specific arrangement of bromine atoms and ester groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H18Br2N2O4 |
|---|---|
Molecular Weight |
510.2 g/mol |
IUPAC Name |
methyl 5-bromo-1-(6-bromo-5-methoxycarbonyl-2,3-dihydro-1H-indol-3-yl)-2,3-dihydroindole-6-carboxylate |
InChI |
InChI=1S/C20H18Br2N2O4/c1-27-19(25)11-6-13-16(8-15(11)22)23-9-18(13)24-4-3-10-5-14(21)12(7-17(10)24)20(26)28-2/h5-8,18,23H,3-4,9H2,1-2H3 |
InChI Key |
GRCTWXFOVFZEAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=C1)C(CN2)N3CCC4=CC(=C(C=C43)C(=O)OC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



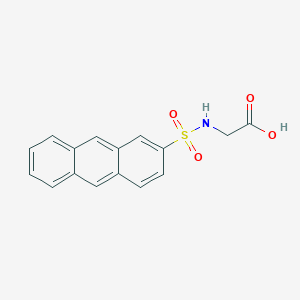

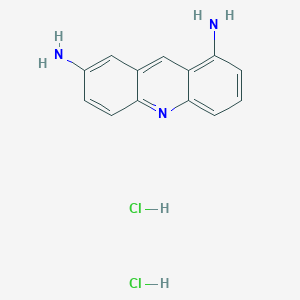
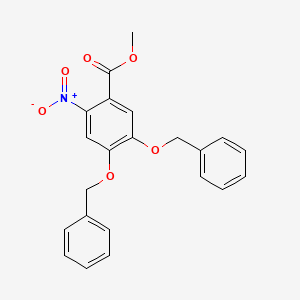
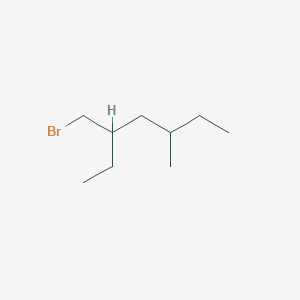
![2-Methoxythiazolo[4,5-b]pyridine](/img/structure/B13146766.png)
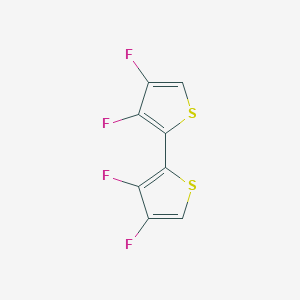
![4-Benzyl-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146783.png)
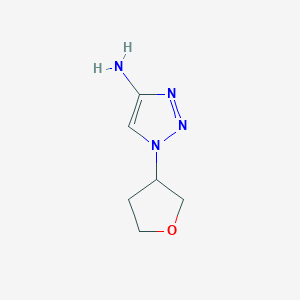
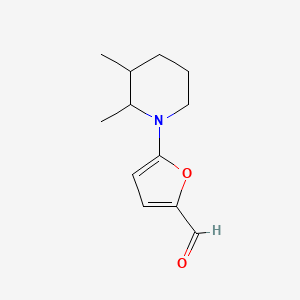
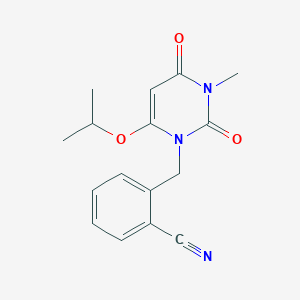
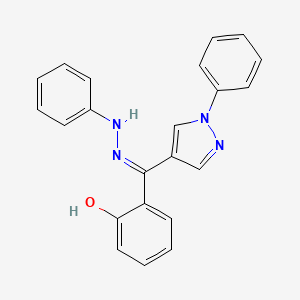
![[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]acetic acid](/img/structure/B13146812.png)
